4-Methylpentane-1,3-diol
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Overview
Description
4-Methylpentane-1,3-diol is an organic compound with the molecular formula C6H14O2. It is a type of diol, meaning it contains two hydroxyl groups (-OH). This compound is also known by its systematic name, 2-methyl-2,4-pentanediol. It is a white crystalline solid with a sweet taste and is commonly used in the chemical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylpentane-1,3-diol can be synthesized through various methods. One common method involves the hydroxylation of an alkene with osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3). Another method is the acid-catalyzed hydrolysis of an epoxide .
Industrial Production Methods: In industrial settings, this compound is produced through the hydration of 4-methylpentene-1,3-diol under acidic conditions. This process involves the addition of water to the double bond of the alkene, resulting in the formation of the diol .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpentane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield alkanes.
Substitution: Nucleophilic substitution reactions can occur with reagents like hydrogen halides (HX) to form halogenated derivatives.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-Methylpentane-1,3-diol has a wide range of applications in scientific research and industry:
Chemistry: It is used as a building block in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is utilized in the preparation of biological buffers and as a stabilizing agent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: this compound is employed in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of 4-Methylpentane-1,3-diol involves its interaction with various molecular targets and pathways. As a diol, it can form hydrogen bonds with other molecules, influencing their physical and chemical properties. This compound can also act as a reducing agent, donating electrons in redox reactions .
Comparison with Similar Compounds
1,3-Butanediol: Another diol with similar properties but a shorter carbon chain.
2-Methyl-2,4-pentanediol: An isomer with a different arrangement of hydroxyl groups.
1,2-Propanediol: A diol with two hydroxyl groups on adjacent carbon atoms.
Uniqueness: 4-Methylpentane-1,3-diol is unique due to its branched structure, which imparts distinct physical and chemical properties compared to its linear counterparts. This branching can affect its solubility, boiling point, and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
4-methylpentane-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(2)6(8)3-4-7/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBLTYZAUIEBCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54876-99-2 |
Source
|
Record name | 4-methylpentane-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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